Methyl linolenate

Übersicht

Beschreibung

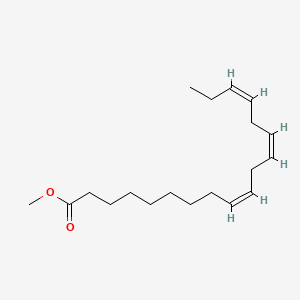

Methyl Linolenat: ist ein Methylester der Linolensäure, einer mehrfach ungesättigten Fettsäure. Es kommt häufig in Pflanzenölen vor und ist bekannt für seine Rolle in verschiedenen biochemischen und industriellen Prozessen. Die Verbindung hat die Summenformel C19H32O2 und ein Molekulargewicht von 292,46 g/mol .

Wirkmechanismus

Target of Action

Methyl linolenate, a derivative of α-linolenic acid, primarily targets the Microphthalmia-associated transcription factor . This transcription factor plays a crucial role in the development and survival of melanocytes, which are cells that produce melanin, the pigment responsible for skin color .

Mode of Action

It is known to interact with its primary target, the microphthalmia-associated transcription factor, potentially influencing its activity

Biochemical Pathways

This compound is a polyunsaturated fatty acid (PUFA) and is involved in various biochemical pathways. It is used in studies on the mechanisms and prevention of oxidation/peroxidation of unsaturated fatty acids . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

It has a molecular weight of 292.46 and a density of 0.895 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

This compound is being studied for its potential effects on skin whitening and anti-melanogenesis activity . This suggests that it may influence the production of melanin in melanocytes, possibly through its interaction with the Microphthalmia-associated transcription factor .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Methyl Linolenat kann durch Veresterung von Linolensäure mit Methanol synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in ihre Esterform zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Methyl Linolenat häufig durch Umesterung von Triglyceriden, die in Pflanzenölen vorkommen, hergestellt. Dieser Prozess beinhaltet die Reaktion der Triglyceride mit Methanol in Gegenwart eines basischen Katalysators, wie z. B. Natriummethoxid. Die Reaktion wird typischerweise bei erhöhten Temperaturen und Drücken durchgeführt, um hohe Ausbeuten zu erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Methyl Linolenat unterliegt Oxidationsreaktionen, die zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führen.

Reduktion: Die Verbindung kann zu gesättigten Estern reduziert werden, obwohl diese Reaktion weniger verbreitet ist.

Substitution: Methyl Linolenat kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Halogenen oder anderen Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Sauerstoff oder Ozon in Gegenwart eines Katalysators.

Reduktion: Wasserstoffgas mit einem Metallkatalysator wie Palladium.

Substitution: Halogene wie Chlor oder Brom unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Hydroperoxide, Aldehyde und Ketone.

Reduktion: Gesättigte Methylester.

Substitution: Halogenierte Methylester.

Wissenschaftliche Forschungsanwendungen

Chemie: Methyl Linolenat wird als Modellverbindung in Studien zur Lipidoxidation und -peroxidation verwendet. Seine Reaktivität macht es zu einem idealen Kandidaten für die Untersuchung der Mechanismen dieser Prozesse .

Biologie: In der biologischen Forschung wird Methyl Linolenat auf seine potenziellen entzündungshemmenden und antioxidativen Eigenschaften untersucht. Es wird auch in Studien im Zusammenhang mit der Dynamik der Zellmembran und dem Lipidstoffwechsel verwendet .

Medizin: Methyl Linolenat wurde auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle bei der Hautgesundheit. Es wird als möglicher Hautfählerungsmittel mit Anti-Melanogenese-Aktivität untersucht .

Industrie: In der Industrie wird Methyl Linolenat bei der Herstellung von Biodiesel eingesetzt. Seine hohe Reaktivität und seine günstigen Eigenschaften machen es zu einer wertvollen Komponente in Biodieselformulierungen .

Wirkmechanismus

Methyl Linolenat übt seine Wirkungen in erster Linie durch seine Wechselwirkung mit Zellmembranen und seine Rolle im Lipidstoffwechsel aus. Die Verbindung kann in Zellmembranen eingebaut werden und ihre Fluidität und Funktion beeinflussen. Darüber hinaus tragen seine antioxidativen Eigenschaften dazu bei, freie Radikale abzufangen und Zellen so vor oxidativem Schaden zu schützen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Methyl Linoleat: Ein weiterer Methylester einer mehrfach ungesättigten Fettsäure, jedoch mit zwei Doppelbindungen anstelle von drei.

Methyloleat: Ein Methylester der Ölsäure, einer einfach ungesättigten Fettsäure.

Methylpalmitat: Ein Methylester der Palmitinsäure, einer gesättigten Fettsäure.

Einzigartigkeit: Methyl Linolenat ist aufgrund seiner drei konjugierten Doppelbindungen einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleihen. Dies macht es reaktiver in Oxidations- und Peroxidationsreaktionen im Vergleich zu seinen Gegenstücken mit weniger Doppelbindungen .

Biologische Aktivität

Methyl linolenate is a fatty acid methyl ester derived from linolenic acid, a polyunsaturated fatty acid found in various plant oils. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by case studies and research findings.

This compound (C18H34O2) is characterized by three double bonds in its carbon chain, making it an omega-3 fatty acid. Its structure contributes to its reactivity and biological functions.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation. The radical-scavenging ability is demonstrated through various assays, including DPPH and ABTS methods.

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1 | 20 | 25 |

| 10 | 50 | 55 |

| 100 | 80 | 85 |

This ability to neutralize free radicals is crucial for preventing oxidative stress-related diseases.

2. Antifungal Activity

Research indicates that this compound has antifungal properties against various fungal strains. A study reported minimal inhibitory concentrations (MIC) for this compound against clinically important fungi.

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | ≤62.5 |

| Aspergillus niger | ≤62.5 |

| Cryptococcus neoformans | ≤62.5 |

The antifungal activity is attributed to the compound's ability to generate reactive oxygen species (ROS), which disrupt fungal cell membranes and metabolic processes .

3. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. It downregulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). In vitro studies demonstrated that treatment with this compound reduced the production of nitric oxide in macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 1: Skin Melanogenesis Inhibition

A study on Sageretia thea fruit extracts highlighted the role of this compound in inhibiting melanogenesis. The extract significantly suppressed the expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells, demonstrating its potential in skin whitening applications .

Case Study 2: Antifungal Efficacy

In a clinical setting, a formulation containing this compound was tested against fungal infections in immunocompromised patients. Results indicated a marked improvement in infection control, with a reduction in fungal load and associated symptoms after treatment with this compound-rich formulations .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The unsaturated bonds in this compound facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Antifungal Mechanism : The generation of ROS leads to oxidative stress in fungal cells, resulting in cell death.

- Anti-inflammatory Mechanism : By inhibiting key signaling pathways involved in inflammation, this compound reduces the expression of inflammatory mediators.

Eigenschaften

IUPAC Name |

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWSXZIHSUZZKJ-YSTUJMKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041560 | |

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 (20°) | |

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

301-00-8 | |

| Record name | Methyl linolenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1NS923K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.